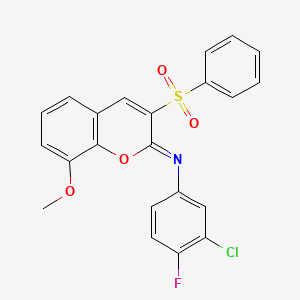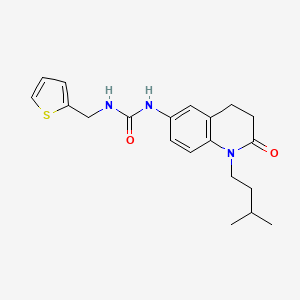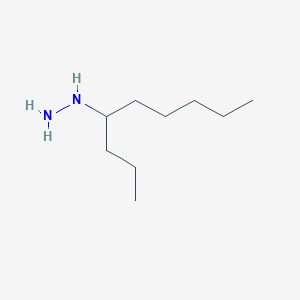![molecular formula C14H17F3N4O2 B2526316 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile CAS No. 1796935-99-3](/img/structure/B2526316.png)
4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile is a synthetic chemical compound belonging to the class of pyrazole derivatives. It boasts a unique molecular structure with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound's distinctive arrangement of functional groups imparts it with specific reactivity and interaction properties, making it a subject of considerable interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction of appropriate precursors. This is followed by functional group manipulations to introduce the dimethyl, trifluoroethyl, and acetyl groups. The morpholine ring and the carbonitrile group are then added in subsequent steps, involving reactions such as nucleophilic substitution and acylation under controlled conditions to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high specificity and minimal impurities.
化学反应分析
Types of Reactions
4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile undergoes a variety of chemical reactions due to its multiple functional groups:
Oxidation: : It can be oxidized at the pyrazole ring or the methyl groups under specific conditions.
Reduction: : The carbonitrile group can be reduced to an amine.
Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: : Reagents such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Formation of hydroxyl or ketone derivatives.
Reduction: : Amines as reduction products.
Substitution: : Varied derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules, including heterocyclic compounds and functionalized materials. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its pyrazole core is often found in molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the agrochemical industry, derivatives of this compound can be used in the formulation of pesticides or herbicides due to their biological activity against pests. Additionally, its structural elements can be incorporated into materials science for developing advanced polymers and coatings.
作用机制
The mechanism by which 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile exerts its effects involves interactions at the molecular level with specific biological targets, such as enzymes or receptors. The trifluoroethyl group enhances its lipophilicity, aiding in cell membrane penetration, while the pyrazole and morpholine rings interact with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
4-{2-[3,5-dimethyl-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (lacks the trifluoroethyl group).
4-{2-[3,5-dimethyl-1-(2,2,2-trichloroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (trichloroethyl instead of trifluoroethyl).
4-{2-[3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (diethyl instead of dimethyl).
Uniqueness
The presence of the trifluoroethyl group distinguishes it from other pyrazole derivatives, contributing to its unique physicochemical properties such as increased metabolic stability and enhanced biological activity. Its specific arrangement of functional groups allows for targeted applications in various scientific fields, making it a versatile and valuable compound for research and industrial purposes.
This article should give you a comprehensive understanding of 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile. Anything else you want to dig into?
属性
IUPAC Name |
4-[2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c1-9-12(10(2)21(19-9)8-14(15,16)17)5-13(22)20-3-4-23-7-11(20)6-18/h11H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQBNCBGYWBLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)CC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepine-2-carboxylic acid](/img/structure/B2526236.png)

![1-cyclohexanecarbonyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B2526239.png)

![6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2526245.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)
![3,4-Dichloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2526248.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2526249.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2526251.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2526255.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B2526256.png)
